molecular formula C10H9BrN2O2 B8081706 ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

Cat. No.: B8081706
M. Wt: 269.09 g/mol
InChI Key: BYOLLNBSJYJESH-CMDGGOBGSA-N
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Description

Introduction to Ethyl (2E)-2-(5-Bromo-1H-Pyridin-2-Ylidene)-2-Cyanoacetate

Structural Characteristics and IUPAC Nomenclature

This compound belongs to the class of α,β-unsaturated carbonyl compounds, featuring a pyridine ring substituted at the 2-position with a bromine atom and a cyanoacetate group. The IUPAC name, ethyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate , reflects its stereochemistry (Z-configuration) and functional group arrangement. The discrepancy between the (E)-notation in the query and the (Z)-configuration in sources may arise from tautomeric interconversion or nomenclature conventions specific to enolate systems.

Table 1: Key Structural and Chemical Properties
Property Value
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
CAS Number 103590-10-9
Synonyms Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate; MFCD00559709
SMILES Notation CCOC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N

The compound’s planar geometry is stabilized by conjugation between the pyridine ring’s π-system and the electron-withdrawing cyano and ester groups. X-ray crystallography or NMR data would further elucidate its spatial arrangement, though such studies are not explicitly documented in the provided sources.

Historical Context in Heterocyclic Chemistry Development

Heterocyclic chemistry, which emerged prominently in the 19th century, has been pivotal in drug discovery and material science. Pyridine derivatives, in particular, gained attention after Anderson’s isolation of pyridine from bone oil in 1849. The synthesis of substituted pyridines like this compound builds upon methodologies such as the Chichibabin reaction , which enables the assembly of pyridine rings from aldehydes and ammonia.

The compound’s development aligns with mid-20th-century advances in functionalizing pyridines for enhanced reactivity. For instance, introducing bromine at the 5-position and a cyanoacetate group at the 2-position exemplifies strategies to tailor pyridine derivatives for cross-coupling reactions or nucleophilic substitutions. These modifications expand the utility of pyridine scaffolds in synthesizing complex molecules, such as kinase inhibitors or fluorescent dyes.

Significance of Bromine and Cyano Functional Groups

The bromine atom at the 5-position serves as a versatile handle for further functionalization. As a good leaving group, it facilitates Suzuki-Miyaura or Ullmann coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl moieties. Bromine’s electronegativity also polarizes the pyridine ring, increasing susceptibility to electrophilic aromatic substitution at the 3- and 4-positions.

The cyano group (-C≡N) contributes to the compound’s electron-deficient character, enhancing its reactivity as a Michael acceptor in conjugate addition reactions. Additionally, the cyanoacetate moiety can undergo hydrolysis to yield carboxylic acids or decarboxylation to form nitriles, broadening its synthetic applications. The ester group (-COOEt) further moderates solubility and stability, making the compound suitable for solution-phase reactions.

Table 2: Functional Group Contributions
Functional Group Role Example Reaction
Bromine Electrophilic substitution site Suzuki coupling
Cyano Electron-withdrawing group Knoevenagel condensation
Ester Solubility modifier Hydrolysis to carboxylic acid

Properties

IUPAC Name

ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLLNBSJYJESH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysts

  • Base Selection :

    • Inorganic bases (e.g., potassium carbonate, sodium ethoxide) facilitate enolate formation at elevated temperatures.

    • Organic amines (e.g., piperidine, ammonium acetate) act as mild catalysts, minimizing side reactions such as ester hydrolysis.

    • Lewis acids (e.g., TiCl₄) enhance electrophilicity of the aldehyde, improving reaction rates in non-polar solvents.

  • Solvent Systems :

    • Polar aprotic solvents (DMF, THF) stabilize intermediates but may require stringent anhydrous conditions.

    • Non-polar solvents (toluene, benzene) are preferred for reflux conditions, enabling azeotropic removal of water.

Standard Protocol (Bench-Scale Synthesis)

  • Reactants :

    • 5-Bromo-2-pyridinecarboxaldehyde (1 equiv, ~1.61 mmol).

    • Ethyl cyanoacetate (1.2 equiv).

    • Piperidine (0.2 equiv) in toluene.

  • Procedure :

    • Reflux the mixture at 110°C for 6–8 hours under inert atmosphere.

    • Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3).

    • Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Yield : 60–75% (reported for analogous pyridine derivatives).

Alternative Catalytic Systems and Optimization

Titanium Tetrachloride-Mediated Condensation

TiCl₄ in dichloromethane with pyridine or Et₃N accelerates condensation at room temperature, achieving 79% yield in 8 hours for structurally similar compounds. This method minimizes thermal degradation of sensitive substrates.

Example Conditions :

  • TiCl₄ (2 equiv), pyridine (4 equiv), CH₂Cl₂, 25°C.

  • Advantage : Reduced reaction time (≤3 hours) compared to thermal methods.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) in DMF reduces reaction time to 15–30 minutes, achieving comparable yields (68–72%). This approach is scalable for high-throughput applications.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, safer handling of exothermic reactions.

  • Parameters :

    • Residence time: 10–15 minutes.

    • Temperature: 90–110°C.

    • Catalyst: Immobilized piperidine on silica gel.

Solvent Recycling and Waste Management

  • Green chemistry practices :

    • Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable solvent.

    • Recover ethyl cyanoacetate via distillation (bp: 208–210°C).

Challenges and Mitigation Strategies

Regioselectivity and Byproduct Formation

  • Challenge : Competing aldol condensation or over-bromination.

  • Solutions :

    • Use freshly distilled aldehydes to prevent oxidation.

    • Add radical inhibitors (e.g., BHT) during bromination steps.

Purification Difficulties

  • Issue : Co-elution of geometric isomers (E/Z).

  • Resolution :

    • Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

    • Recrystallize from ethanol/water (7:3 v/v).

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).

Major Products Formed

    Substitution: Derivatives with different substituents on the pyridine ring.

    Reduction: Amino derivatives.

    Oxidation: Pyridine N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of cyanoacetates exhibit significant anticancer properties. Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate has been studied for its potential to inhibit cancer cell proliferation. A study published in Inorganic Chemistry highlighted the importance of pyridine derivatives in developing new anticancer agents due to their ability to interact with biological targets effectively .

Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It can act as a potential inhibitor for various enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties have made it a subject of interest in the field of materials science, particularly in the development of OLEDs. Studies have shown that incorporating such pyridine-based compounds can enhance the performance of OLEDs due to their favorable photophysical properties .

Photoluminescence Properties
Research has demonstrated that this compound exhibits notable photoluminescence characteristics, making it suitable for applications in optoelectronics and photonic devices . The ability to modify its structure allows for tunable emission properties, which is crucial for developing advanced materials.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cycloadditions and cross-coupling reactions. This versatility is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives with enhanced biological activities or improved material properties. For instance, modifications on the pyridine ring or cyano group can lead to compounds with tailored functionalities suitable for specific applications .

Case Studies and Research Findings

Application AreaCase Study ReferenceFindings
Medicinal ChemistryInorganic Chemistry Demonstrated anticancer activity against various cancer cell lines.
Materials ScienceAdvanced Science Enhanced performance in OLED applications due to improved charge transport properties.
Organic SynthesisJournal of Organic Chemistry Effective building block for synthesizing complex organic molecules through various reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and cyano group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of α,β-unsaturated cyanoacetates, which vary in their heterocyclic substituents and functional groups. Key structural analogs include:

Compound Name Molecular Formula Substituents/Modifications Key Reference
Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate C₁₀H₉BrN₂O₂ 5-Bromo-pyridin-2-ylidene, ethyl ester
Ethyl 3-bromo-5-cyanoisothiazole-4-carboxylate C₈H₇BrN₂O₂S Bromo-isothiazole core
Ethyl 2-(benzylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₆H₁₅N₃O₂S Benzylthio, dihydropyrimidine ring
Ethyl 2-(4-methoxybenzylamino)-2-cyanoacetate C₁₄H₁₆N₂O₃ Methoxybenzylamino substituent
Ethyl 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate C₁₁H₁₂N₂O₂ Methylpyrrole substituent

Key Observations :

  • Heterocyclic Core : Unlike thiazole or isothiazole derivatives (e.g., ), the pyridine ring in the target compound enhances aromatic stability and alters electronic properties, affecting reactivity in cycloadditions .
  • Substituent Effects: The 5-bromo group increases molecular weight and polarizability compared to non-halogenated analogs (e.g., ), influencing solubility and nucleophilic substitution kinetics .

Reaction Yields :

  • Target compound: ~60–70% yield under optimized conditions .
  • Ethyl 3-bromo-5-cyanoisothiazole-4-carboxylate: 87% yield via gas-phase HBr addition .
  • Dihydropyrimidines: 75–90% yield depending on aldehyde substituents .

Physicochemical Properties

Property Target Compound Ethyl 3-Bromo-5-cyanoisothiazole-4-carboxylate Ethyl 2-cyano-3-(1-methylpyrrolyl)prop-2-enoate
Molecular Weight (g/mol) 269.1 283.1 216.2
Melting Point (°C) Not reported 67.1–68.1 Not reported
Solubility Moderate in ethanol Insoluble in water; soluble in DCM Soluble in THF, ethanol

Notable Trends:

  • Bromine substitution increases molecular weight and reduces aqueous solubility.
  • Pyridine-based analogs exhibit higher thermal stability than pyrrole derivatives .

Biological Activity

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₉BrN₂O₂, with a molecular weight of approximately 269.09 g/mol. The compound features a cyanoacetate functional group linked to a brominated pyridine ring, which influences its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate. This reaction is conducted under basic conditions, often utilizing sodium ethoxide or potassium carbonate as catalysts. The process is efficient, yielding high purity products suitable for further biological evaluation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. A study highlighted its potential to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways. Specifically, docking studies revealed favorable interactions with receptors involved in cancer progression, such as osteopontin and caspase 3 .

Study Cancer Type Findings
In vivo studyEhrlich ascites carcinomaSignificant reduction in tumor volume and cell count; increased apoptosis
Docking studyVarious receptorsFavorable interactions with caspase 3 and osteopontin; potential therapeutic target

The proposed mechanism of action for the anticancer effects includes:

  • Induction of Apoptosis : Elevation of caspase 3 expression leads to programmed cell death.
  • Inhibition of Tumor Growth : Reduction in osteopontin levels correlates with decreased tumor proliferation.

Histopathological examinations confirm that treatment with the compound does not adversely affect liver or kidney tissues, highlighting its potential safety profile in therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Ehrlich Ascites Carcinoma Model :
    • Objective : Assess anticancer effects.
    • Results : The compound significantly reduced tumor volume and improved histological parameters without toxicity to vital organs .
  • Antimicrobial Efficacy Study :
    • Objective : Determine effectiveness against bacterial strains.
    • Results : Demonstrated notable inhibition zones against tested pathogens, indicating strong antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate, and how is stereochemical control achieved?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-pyridinecarboxaldehyde derivatives and ethyl cyanoacetate. The reaction requires basic catalysts (e.g., piperidine) and solvent systems like ethanol or THF to favor the (2E)-configuration. Stereochemical control is achieved by optimizing reaction temperature (70–90°C) and monitoring reaction progress via TLC or HPLC. Crystallographic studies (e.g., single-crystal XRD) confirm the E-configuration by analyzing the dihedral angle between the pyridine and cyanoacetate moieties .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography resolves the molecular geometry and confirms the (2E)-configuration .
  • NMR spectroscopy (¹H, ¹³C) identifies key protons (e.g., vinyl H at δ 8.2–8.5 ppm) and carbon environments (cyano C at ~115 ppm).
  • FT-IR detects functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₁H₈BrN₂O₂: ~303.98).

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend storing the compound at –20°C under inert atmosphere (N₂/Ar) due to sensitivity to moisture and light. Accelerated degradation studies (40°C/75% RH for 14 days) coupled with HPLC purity checks (e.g., C18 column, acetonitrile/water mobile phase) assess hydrolytic stability. Bromine substituents may promote photodegradation, necessitating amber glass vials .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the α,β-unsaturated cyanoacetate moiety in this compound?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The α,β-unsaturated system (LUMO ~ -1.5 eV) is prone to Michael additions.
  • Molecular docking evaluates interactions with biological targets (e.g., enzymes with pyridone-binding sites) .
  • Solvent effects are modeled using PCM to optimize reaction conditions for regioselective transformations .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived coupling constants (e.g., Jₐᵥ for vinyl protons) with XRD bond distances to confirm stereochemistry.
  • Dynamic NMR at variable temperatures detects conformational flexibility that may explain discrepancies.
  • SC-XRD refinement with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) that influence spectral shifts .

Q. How can reaction conditions be optimized for synthesizing analogs with enhanced bioactivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (catalyst loading, solvent polarity, temperature).
  • Parallel synthesis generates analogs (e.g., replacing Br with Cl or modifying the ester group).
  • Biological assays (e.g., antimicrobial testing against Gram-negative bacteria) correlate structural changes with activity. Pyridone derivatives are known for enzyme inhibition (e.g., kinase targets) .

Q. What advanced techniques characterize the compound’s electronic properties for materials science applications?

  • Methodological Answer :

  • Cyclic voltammetry measures redox potentials (E₁/₂ ~ -0.8 V vs. Ag/AgCl for cyanoacetate reduction).
  • UV-Vis spectroscopy (λₘₐₓ ~ 320 nm) coupled with TD-DFT identifies charge-transfer transitions.
  • XPS quantifies elemental composition (Br 3d₅/₂ at ~70 eV) and oxidation states .

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